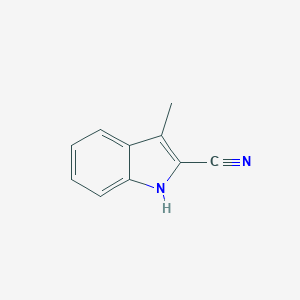

3-Methyl-1H-indole-2-carbonitrile

Vue d'ensemble

Description

3-Methyl-1H-indole-2-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The indole nucleus is known for its aromatic properties and is a key structural component in various bioactive molecules .

Méthodes De Préparation

The synthesis of 3-Methyl-1H-indole-2-carbonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This reaction involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The compound serves as a precursor for transition metal-catalyzed cross-coupling reactions, enabling regioselective functionalization of the indole scaffold (Table 1).

Mechanistic Insight : The methyl group at position 3 mildly deactivates the indole ring, directing cross-couplings to position 3 via Pd-mediated C–H activation .

Electrophilic Substitution

The electron-rich indole nucleus undergoes regioselective substitutions (Table 2):

| Reaction | Reagents/Conditions | Position Modified | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Position 5 or 7 | 5-/7-Nitro derivatives |

| Halogenation | NBS or NCS, DMF, rt | Position 5 | 5-Bromo/chloro derivatives |

Key Observation : The nitrile group at position 2 directs electrophiles to positions 5 or 7 due to its electron-withdrawing effect .

Nitrile Group Transformations

The carbonitrile moiety participates in nucleophilic additions and hydrolytic reactions (Table 3):

Notable Detail : Hydrolysis to the carboxylic acid occurs quantitatively under acidic conditions, confirmed via IR (1711 cm⁻¹ carbonyl stretch) and NMR (δ ~12.6 ppm COOH) .

Functionalization via Deprotonation

The NH proton (pKa ~17) undergoes deprotonation, enabling alkylation or acylation:

-

N-Alkylation : Treatment with NaH and alkyl halides in DMF yields 1-alkylated derivatives (e.g., 1-benzyl-3-methyl-1H-indole-2-carbonitrile) .

-

N-Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form 1-acylindoles, useful in prodrug design .

Biological Activity Modulation

Derivatives exhibit pharmacological properties:

Applications De Recherche Scientifique

Biological Activities

3-Methyl-1H-indole-2-carbonitrile exhibits a range of biological activities that make it valuable in pharmacological research:

- Antitumor Activity : Compounds derived from indole structures, including 3-methyl derivatives, have shown effectiveness against various cancer types. For example, indole alkaloids are known for their cytotoxic properties against tumors such as Hodgkin's lymphoma and breast cancer .

- Antimicrobial Properties : Research indicates that indole derivatives possess significant antimicrobial activity, making them candidates for developing new antibiotics .

Medicinal Chemistry Applications

The compound serves as a scaffold for designing new drugs. Its derivatives can be modified to enhance efficacy and reduce toxicity. Notable applications include:

- Adrenergic Antagonists : Certain derivatives of this compound are being explored as potential adrenergic antagonists, which can be used in treating cardiovascular diseases .

- Neurological Disorders : Indoles have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating conditions like anxiety and depression .

Material Science Applications

In addition to medicinal uses, this compound has implications in material science:

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Polymer Chemistry : Its derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated the synthesis of various 3-methylindole derivatives through palladium-catalyzed reactions, leading to compounds with promising antitumor activity against human cancer cell lines .

Case Study 2: Antimicrobial Screening

Research evaluated the antimicrobial efficacy of several indole derivatives, including those based on this compound. Results indicated significant inhibition of bacterial growth, highlighting the potential for developing new antibiotics .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compounds/Studies |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Indole derivatives targeting cancer cell lines |

| Adrenergic antagonists | Research on cardiovascular treatments | |

| Neurological treatments | Studies on anxiety and depression | |

| Material Science | Organic electronics | Use in OLEDs and photovoltaic cells |

| Polymer enhancements | Incorporation into polymer matrices |

Mécanisme D'action

The mechanism of action of 3-Methyl-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparaison Avec Des Composés Similaires

3-Methyl-1H-indole-2-carbonitrile can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

1-Methylindole-3-carboxaldehyde: Used in the synthesis of various bioactive compounds. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Activité Biologique

3-Methyl-1H-indole-2-carbonitrile is an organic compound belonging to the indole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a methyl group at the first position and a carbonitrile group at the second position of the indole ring. This configuration contributes to its reactivity and interaction with various biological targets.

| Property | Description |

|---|---|

| Chemical Formula | C₉H₈N₂ |

| Molecular Weight | 160.17 g/mol |

| Appearance | Solid, crystalline |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |

The biological activity of this compound is attributed to its ability to interact with multiple biological pathways. It exhibits:

- Antimicrobial Activity : Demonstrated efficacy against various pathogens, including bacteria and fungi, suggesting potential use in treating infections.

- Anticancer Properties : Studies indicate that it can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, indicating potential therapeutic applications in inflammatory diseases .

Biological Activities

Research has highlighted several key biological activities of this compound:

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Antitubercular Activity : Exhibited significant activity against Mycobacterium tuberculosis.

- Antidiabetic Effects : Shown to enhance insulin sensitivity and reduce blood glucose levels in animal models.

- Antimalarial Activity : Displayed efficacy against Plasmodium falciparum, the causative agent of malaria.

- Anticholinesterase Activity : Potential implications for treating Alzheimer's disease through inhibition of acetylcholinesterase .

Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 12.5 | Induction of apoptosis |

| HeLa | 15.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Efficacy

In a comparative study, this compound was evaluated against standard antibiotics for its antimicrobial properties:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin (16) |

| Escherichia coli | 64 | Ampicillin (32) |

Propriétés

IUPAC Name |

3-methyl-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOILSNZVQVLOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343938 | |

| Record name | 3-Methyl-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13006-59-2 | |

| Record name | 3-Methyl-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.